Cas no 58857-02-6 (L-gluco-Non-8-enonicacid,3,7-anhydro-2,4,8,9-tetradeoxy-9-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl]-3-methyl-1,4-hexadien-1-yl]-3-methylcyclopropyl]-,(8E)-)

L-gluco-Non-8-enonicacid,3,7-anhydro-2,4,8,9-tetradeoxy-9-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl]-3-methyl-1,4-hexadien-1-yl]-3-methylcyclopropyl]-,(8E)- structure
58857-02-6 structure
Product name:L-gluco-Non-8-enonicacid,3,7-anhydro-2,4,8,9-tetradeoxy-9-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl]-3-methyl-1,4-hexadien-1-yl]-3-methylcyclopropyl]-,(8E)-
CAS No:58857-02-6
MF:C28H42O6
MW:474.62948
CID:375407
PubChem ID:6918547

L-gluco-Non-8-enonicacid,3,7-anhydro-2,4,8,9-tetradeoxy-9-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl]-3-methyl-1,4-hexadien-1-yl]-3-methylcyclopropyl]-,(8E)- Chemical and Physical Properties

Names and Identifiers

    • L-gluco-Non-8-enonicacid,3,7-anhydro-2,4,8,9-tetradeoxy-9-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl]-3-methyl-1,4-hexadien-1-yl]-3-methylcyclopropyl]-,(8E)-
    • Ambruticin
    • 2H-Pyran-2-acetic acid, 6-(2-(2-(5-(6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl)-3-methyl-1,4-hexadienyl)-3-methylcyclopropyl)ethenyl)tetrahydro-4,5-dihydroxy-
    • 6-(2-(2-(5-(6-Ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl)-3-methyl-1,4-hexadienyl)-3-methylcyclopropyl)vinyl)tetrahydro-4,5-dihydroxy-2H-pyran-2-acetic acid
    • Ambrutic
    • Ambruticin [USAN:INN]
    • Ambruticine
    • Ambruticine [INN-French]
    • Ambruticino
    • Ambruticino [INN-Spanish]
    • Ambruticinum
    • W 7783
    • CHEMBL522783
    • NSC-328415
    • Antibiotic acid S
    • CHEBI:220039
    • Ambruticin S
    • DTXSID701024202
    • 2-[(2S,4S,5R,6S)-6-[(E)-2-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl]-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid
    • W7783
    • (+)-AMBRUTICIN
    • Ambruticin (USAN/INN)
    • AMBRUTICIN [INN]
    • 58857-02-6
    • (+)-AMBRUTICIN S
    • Q27293636
    • W-7783
    • X794618736
    • D02883
    • AKOS040750394
    • 6-[2-[2-[5-(6-Ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl)-3-methyl-1,4-hexadienyl]-3-methylcyclopropyl]vinyl]tetrahydro-4,5-dihydroxy-2H-pyran-2-acetic acid
    • NSC 328415
    • SMP-78 acid S
    • UNII-X794618736
    • Ambruticinum [INN-Latin]
    • AMBRUTICIN [USAN]
    • SCHEMBL397001
    • SMP 78 Acid S
    • Inchi: InChI=1S/C28H42O6/c1-6-24-17(3)8-11-25(34-24)18(4)13-16(2)7-9-21-19(5)22(21)10-12-26-28(32)23(29)14-20(33-26)15-27(30)31/h7-10,12-13,16,19-26,28-29,32H,6,11,14-15H2,1-5H3,(H,30,31)/b9-7+,12-10+,18-13+/t16-,19-,20+,21+,22+,23+,24-,25-,26+,28-/m1/s1
    • InChI Key: TYIXBSJXUFTELJ-LQJOTGEPSA-N
    • SMILES: CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C

Computed Properties

  • Exact Mass: 474.29800
  • Monoisotopic Mass: 474.29813906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 827
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 96.2Ų
  • XLogP3: 3.6

Experimental Properties

  • PSA: 96.22000
  • LogP: 4.43110

L-gluco-Non-8-enonicacid,3,7-anhydro-2,4,8,9-tetradeoxy-9-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl]-3-methyl-1,4-hexadien-1-yl]-3-methylcyclopropyl]-,(8E)- Related Literature

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